

# comparative metabolism of Furametpyr in rats and humans

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## Compound Focus: Furametpyr

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## Comparative Metabolism of Furametpyr: Rats vs. Humans

The table below summarizes the key metabolic pathways and parameters of **Furametpyr** in rats and humans, based on data from the identified study [1].

Parameter	Rat Model (in vivo & in vitro)	Human Model (in vitro)
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| **Major Biotransformation Reactions** [1] | 1. N-demethylation 2. Oxidation of the methyl group at C3 of the pyrazole ring 3. Oxidation of the methyl group at C1 of the 1,3-dihydroisobenzofuran ring 4. Hydroxylation at C3 of the 1,3-dihydroisobenzofuran ring 5. Hydroxylation at C7 of the 1,3-dihydroisobenzofuran ring | **N-demethylation (Major pathway)** | | **Key Metabolites Identified** | 14 metabolites identified from in vivo studies [1]. 40 metabolites detected overall, with 13 metabolites and 4 glucuronides specifically identified [2] [3]. | Data not available in the provided search results. | | **Primary Enzymes Involved** | Data not available in the provided search results. | CYP1A1, CYP1A2, CYP2C19, CYP3A4 | | **Excretion (Rat in vivo data)** | Rapid excretion via feces (45.5-53.3%) and urine (44.1-53.8%) within 7 days [2] [3]. | Data not available in the provided search results. | | **Tissue Residues (Rat in vivo data)** | Low concentrations (<1.1 ppm) in tissues after 7 days at high doses; major tissue metabolites were N-demethylated forms [2] [3]. | Data not available in the provided search results. | | **Absorption (Rat in vivo**

**data**) | High absorption from the gastrointestinal tract (>93.7% for a 1 mg/kg dose) [2] [3]. | Data not available in the provided search results. |

## Detailed Experimental Protocols

The comparative data was generated using the following key experimental methodologies:

- **Metabolite Identification in Rats:** Metabolites in male rats were purified using a combination of chromatographic techniques. The chemical structures of 14 metabolites were definitively identified through spectroanalyses, specifically **NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry)** [1].
- **In Vitro Biotransformation:** The in vitro metabolism for both rat and human models was studied using liver microsomal fractions. The human cytochrome P450 data was specifically obtained using **recombinant human cytochrome P450 enzymes** [1].
- **Animal Dosing and Sampling:** For the in vivo rat studies, ( $^{14}\text{C}$ )-labeled **Furametpyr** was administered orally to male and female rats at low (1 mg/kg) and high (200 or 300 mg/kg) doses. Excreta (urine and feces) were collected over 7 days, and tissues were analyzed for ( $^{14}\text{C}$ ) concentrations and metabolite profiles at the end of the period [2] [3].

## Experimental Workflow for Comparative Metabolism

The following diagram illustrates the logical workflow used in the primary study to generate the comparative metabolism data.

## Key Insights for Research & Development

- **Species-Specific Differences:** The data highlights a significant difference in metabolic complexity. Rats show a broader range of biotransformation pathways, while the major, characterized pathway in humans is N-demethylation. This is a critical consideration when extrapolating toxicological and pharmacokinetic data from rodent models to human risk assessment [1].
- **Focus on Human Enzymes:** The identification of specific human cytochrome P450 enzymes (CYP1A1, 1A2, 2C19, 3A4) responsible for the primary metabolism of **Furametpyr** is crucial. It allows for predicting potential drug-drug interactions in agricultural or occupational settings where exposure might occur alongside other substances metabolized by these enzymes [1].

- **Data Limitations:** Please note that the available comparative data is over two decades old. Furthermore, the human data is derived solely from in vitro studies. Comprehensive in vivo human data on absorption, distribution, and excretion is not available in the searched literature.

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